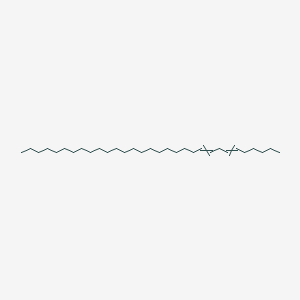

Hentriaconta-6,9-diene

Description

Hentriaconta-6,9-diene (CAS: 90267-79-1) is a long-chain unsaturated hydrocarbon with a molecular formula of C₃₁H₆₀, characterized by two double bonds at positions 6 and 7. Its systematic IUPAC name is (6Z,9Z)-hentriaconta-6,9-diene, indicating the cis (Z) configuration of both double bonds. This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds.

Properties

CAS No. |

90267-79-1 |

|---|---|

Molecular Formula |

C31H60 |

Molecular Weight |

432.8 g/mol |

IUPAC Name |

hentriaconta-6,9-diene |

InChI |

InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-31H2,1-2H3 |

InChI Key |

RNAQFDIFLHTKJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hentriaconta-6,9-diene typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. For this compound, the starting materials are often long-chain aldehydes and phosphonium ylides, and the reaction is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through distillation and chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hentriaconta-6,9-diene can undergo various types of chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form hentriacontane, a saturated hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bonds.

Substitution: Reagents such as halogens (e.g., bromine) and radical initiators (e.g., AIBN) are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Hentriacontane

Substitution: Halogenated this compound derivatives

Scientific Research Applications

Hentriaconta-6,9-diene has several applications in scientific research:

Chemistry: It is used as a model compound for studying the reactivity of long-chain dienes and their derivatives.

Biology: It is investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of hentriaconta-6,9-diene in biological systems involves its interaction with lipid membranes. The double bonds in the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize hentriaconta-6,9-diene, we compare its structural, functional, and application-based properties with analogous dienes and sesquiterpenes.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Chain Length and Functional Roles :

- This compound’s extended 31-carbon chain distinguishes it from shorter dienes like heneicosa-6,9-diene (21C) and guaia-6,9-diene (15C). Longer chains may influence physical properties such as melting point and solubility but are less common in bioactive roles.

- Shorter dienes (e.g., heneicosa-6,9-diene) are evolutionarily optimized for volatility, critical in pheromone signaling .

Biological Activity: Heneicosa-6,9-diene exhibits pheromonal activity, enhancing moth trap efficacy when combined with ketones . Guaia-6,9-diene, a sesquiterpene, is non-toxic (IC₅₀ > 10 μg/mL in cytotoxicity assays) but serves as a chemotaxonomic marker in geranium oils . No bioactivity data are available for this compound, suggesting it may serve structural or niche synthetic roles.

Industrial and Analytical Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.